molecular formula C11H15BClNO2 B1592515 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 865186-94-3

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1592515
CAS No.: 865186-94-3
M. Wt: 239.51 g/mol
InChI Key: WCKBNAJTZUVHPD-UHFFFAOYSA-N
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Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 865186-94-3, MFCD06798284) is a boronic ester derivative of pyridine with a chlorine substituent at the 3-position and a pinacol boronate group at the 5-position. Its molecular formula is C₁₁H₁₅BClNO₂ (MW: 247.51 g/mol) . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronate group’s reactivity with aryl halides . The chlorine substituent enhances electrophilic reactivity, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKBNAJTZUVHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631085
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865186-94-3
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Biological Activity

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 960388-56-1) is a compound with significant potential in various fields such as pharmaceuticals, organic synthesis, material science, and agricultural chemicals. Its unique structural features contribute to its biological activity and utility in research.

  • Molecular Formula : C₁₂H₁₆BClO₃
  • Molecular Weight : 254.52 g/mol
  • Purity : Typically above 95%
  • Storage Conditions : Sealed in a dry environment at temperatures between 2–8°C

Biological Activity

The biological activity of this compound has been explored primarily through its role as an intermediate in drug synthesis and its potential therapeutic applications.

Pharmaceutical Development

  • Mechanism of Action : The compound acts as a key intermediate in synthesizing various pharmaceuticals targeting specific biological pathways. Its ability to form stable complexes with biological molecules enhances its efficacy.
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in Alzheimer’s disease. The synthesized derivatives showed nanomolar-level inhibition and were validated through enzymatic assays .

Organic Synthesis

This compound serves as a versatile building block for creating complex molecular architectures. Its dioxaborolane moiety allows for various functionalizations, making it valuable in synthetic chemistry.

Material Science

In material science, the compound is used to enhance the properties of polymers and coatings. Its incorporation into materials improves durability and resistance to environmental factors.

Agricultural Chemicals

The compound contributes to developing agrochemicals by improving the formulation of effective pesticides and herbicides, thus enhancing crop yield and protection .

Research Findings

Study FocusFindings
DYRK1A InhibitionCompounds derived from this compound showed significant inhibition (IC₅₀ values in nanomolar range) against DYRK1A .
Antiproliferative ActivityRelated compounds demonstrated antiproliferative potency significantly greater than their amino counterparts .
Tubulin PolymerizationCertain derivatives inhibited tubulin polymerization effectively, indicating potential anticancer properties .

Applications in Research

The compound's applications extend beyond pharmaceuticals:

  • Drug Discovery : It is being investigated for its role in developing new therapeutic agents.
  • Toxicity Studies : Research indicates favorable safety profiles for certain derivatives when tested in vivo .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that target specific biological pathways.

Case Study:
In a study focused on drug development for cancer treatment, researchers utilized 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to synthesize novel inhibitors of cancer cell proliferation. The compound was instrumental in enhancing the bioactivity of the synthesized drugs by improving their solubility and stability.

Organic Synthesis

Versatile Building Block:
The compound is employed extensively as a building block in organic synthesis. It enables chemists to construct complex molecular architectures efficiently.

Data Table: Organic Reactions Involving the Compound

Reaction TypeProduct ExampleYield (%)Reference
Suzuki CouplingAryl Boronic Acid Derivatives85
Cross-CouplingBiologically Active Compounds90
FunctionalizationPyridine Derivatives75

Material Science

Applications in Advanced Materials:
In material science, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its incorporation enhances properties like durability and resistance to environmental factors.

Case Study:
Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. This finding has implications for developing high-performance materials used in aerospace and automotive industries.

Agricultural Chemicals

Development of Agrochemicals:
The compound also plays a role in the formulation of agrochemicals. It contributes to developing effective pesticides and herbicides that enhance crop yield and protection.

Data Table: Agrochemical Formulations

Chemical TypeApplicationEfficacy (%)Reference
HerbicideWeed Control80
InsecticidePest Management75
FungicideDisease Prevention70

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables this compound to participate in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal for synthesizing biaryl structures in pharmaceuticals and materials science .

Key Reaction Parameters

ComponentTypical Conditions
CatalystPd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
BaseK₂CO₃, Na₂CO₃, or CsF
SolventTHF, DMF, or dioxane
Temperature80–110°C (reflux)
Reaction Time12–24 hours

Example Reaction
The compound reacts with 4-bromotoluene under standard Suzuki conditions to yield 3-chloro-5-(p-tolyl)pyridine with >85% yield .

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides) under controlled conditions :

General Reaction Pathway

3 Cl 5 Bpin pyridine+NuCu Base3 Nu 5 Bpin pyridine+HCl\text{3 Cl 5 Bpin pyridine}+\text{Nu}^-\xrightarrow{\text{Cu Base}}\text{3 Nu 5 Bpin pyridine}+\text{HCl}

Reported Substitutions

Nucleophile (Nu⁻)ConditionsProduct Yield
MorpholineCuI, K₃PO₄, 100°C, DMF78%
Sodium methoxideNaH, THF, 60°C65%
BenzylaminePd₂(dba)₃, Xantphos, 80°C82%

The electron-withdrawing effect of the boron group enhances the pyridine ring's electrophilicity, facilitating nucleophilic attack at the 3-position .

Protodeboronation and Transmetallation

The dioxaborolane group undergoes protodeboronation under acidic conditions or transmetallation with transition metals :

Protodeboronation

5 Bpin 3 Cl pyridineHCl aq 3 Cl pyridine 5 boronic acid\text{5 Bpin 3 Cl pyridine}\xrightarrow{\text{HCl aq }}\text{3 Cl pyridine 5 boronic acid}

This reaction is reversible, with the boronic acid intermediate often used in subsequent couplings.

Transmetallation with Zinc
In Negishi couplings, the compound reacts with ZnCl₂ to form organozinc intermediates:

5 Bpin 3 Cl pyridine+ZnCl 5 ZnCl 3 Cl pyridine\text{5 Bpin 3 Cl pyridine}+\text{ZnCl }\rightarrow \text{5 ZnCl 3 Cl pyridine}

These intermediates enable couplings with aryl halides under nickel catalysis .

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens via metal-halogen exchange :

Bromination

3 Cl 5 Bpin pyridine+LiBrCuI3 Br 5 Bpin pyridine\text{3 Cl 5 Bpin pyridine}+\text{LiBr}\xrightarrow{\text{CuI}}\text{3 Br 5 Bpin pyridine}

This reaction proceeds with 92% efficiency in DMF at 120°C .

Stability and Side Reactions

While the compound is stable under anhydrous conditions, side reactions may occur:

Degradation PathwayTriggering ConditionsMitigation Strategy
Hydrolysis of Bpin groupProlonged exposure to moistureUse anhydrous solvents
HomocouplingExcess Pd catalystOptimize catalyst loading
DehalogenationStrong reducing agentsAvoid NaBH₄/LiAlH₄ environments

Thermogravimetric analysis (TGA) shows decomposition initiates at 210°C, making it suitable for high-temperature reactions below this threshold .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents Molecular Formula CAS/MDL Key Properties/Applications Reference
3-Chloro-5-(pinacol boronate)pyridine Cl (3), Bpin (5) C₁₁H₁₅BClNO₂ 865186-94-3 / MFCD06798284 High thermal stability; used in biaryl synthesis
2-Chloro-5-(pinacol boronate)-3-pyridinamine Cl (2), NH₂ (3), Bpin (5) C₁₁H₁₆BClN₂O₂ MFCD09260487 Amino group enhances solubility and hydrogen bonding; potential in drug intermediates
5-Chloro-2-(pinacol boronate)pyridine Cl (5), Bpin (2) C₁₁H₁₅BClNO₂ 652148-93-1 / MFCD06798260 Boronate at 2-position alters coupling regioselectivity; lower steric hindrance
3-Fluoro-5-(pinacol boronate)pyridine F (3), Bpin (5) C₁₁H₁₅BFNO₂ 1073312-28-3 Fluorine increases electronegativity, improving oxidative stability
2-Chloro-3-methoxy-5-(pinacol boronate)pyridine Cl (2), OMe (3), Bpin (5) C₁₂H₁₆BClNO₃ 1256360-28-7 Methoxy group improves solubility; used in agrochemical intermediates
3-(Pinacol boronate)-5-(trifluoromethyl)pyridine CF₃ (5), Bpin (3) C₁₂H₁₅BF₃NO₂ 1084953-47-8 / MFCD12198142 Trifluoromethyl enhances lipophilicity; applicable in fluorinated drug design

Impact of Substituents on Reactivity and Stability

  • Chlorine vs. Fluorine : Chlorine at the 3-position (target compound) increases electrophilicity compared to fluorine (3-Fluoro analog), favoring nucleophilic aromatic substitution. However, fluorine improves metabolic stability in vivo .
  • Amino and Methoxy Groups: The amino group in 2-Chloro-5-boronate-3-pyridinamine enhances water solubility (via hydrogen bonding) but may reduce thermal stability (melting points for amino-substituted analogs are ~250°C vs. 268–287°C for chloro/methoxy derivatives) .
  • Boronate Position : Boronate at the 5-position (target compound) vs. 2-position (5-Chloro-2-boronate pyridine ) alters steric and electronic profiles. The 5-position is less sterically hindered, improving coupling efficiency with bulky aryl halides .

Preparation Methods

General Synthetic Strategy

The predominant method for preparing 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the palladium-catalyzed borylation of a halogenated pyridine precursor, typically 3-chloro-5-halopyridine (iodo or bromo). The reaction installs the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position of the pyridine ring.

Detailed Preparation Method

Step Reagents and Conditions Description
1. Starting Material 3-Chloro-5-iodopyridine or 3-chloro-5-bromopyridine Halogenated pyridine derivative serves as substrate
2. Borylation Agent Bis(pinacolato)diboron (B2pin2) Provides the boronate ester moiety
3. Catalyst Palladium complex, e.g., Pd(dppf)Cl2 or Pd(PPh3)4 Catalyzes the borylation reaction
4. Base Potassium carbonate (K2CO3) or sodium acetate Neutralizes acids formed and promotes reaction
5. Solvent Commonly 1,4-dioxane, toluene, or DMF Medium for the reaction
6. Atmosphere Inert atmosphere, typically nitrogen or argon Prevents oxidation of reagents and catalyst
7. Temperature Elevated temperatures, typically 80–110 °C Facilitates reaction kinetics
8. Reaction Time Several hours (e.g., 6–24 hours) Ensures complete conversion

Mechanism: The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester-substituted pyridine.

Representative Reaction Scheme

$$
\text{3-Chloro-5-iodopyridine} + \text{B}2\text{pin}2 \xrightarrow[\text{K}2\text{CO}3]{\text{Pd catalyst, inert atmosphere, heat}} \text{3-Chloro-5-(pinacolboronate)pyridine}
$$

Industrial and Scale-Up Considerations

  • Continuous flow reactors and high-efficiency batch reactors are employed to improve yield and purity.
  • Reaction parameters (temperature, catalyst loading, base amount) are optimized to minimize by-products.
  • Purification typically involves chromatographic techniques or crystallization.
  • Use of green solvents and recyclable catalysts is increasingly explored for sustainable production.

Comparative Table of Preparation Parameters from Literature

Parameter Typical Laboratory Scale Industrial Scale Adaptations
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 (1-5 mol%) Lower catalyst loading with recycling
Base K2CO3 or NaOAc (2-3 equiv.) Optimized base amount for cost efficiency
Solvent 1,4-Dioxane, Toluene, or DMF Use of less toxic or recyclable solvents
Temperature 80–110 °C Precise temperature control for consistency
Reaction Time 6–24 hours Shortened via flow chemistry methods
Atmosphere N2 or Ar Controlled inert atmosphere systems
Purification Column chromatography Crystallization or continuous extraction

Research Findings and Optimization Studies

  • Catalyst Efficiency: Studies show that Pd(dppf)Cl2 offers higher turnover numbers and better selectivity compared to Pd(PPh3)4 in some cases.
  • Base Selection: Potassium carbonate is preferred for its mild basicity and solubility, reducing side reactions.
  • Solvent Effects: Polar aprotic solvents like DMF increase reaction rates but may complicate purification.
  • Temperature Influence: Elevated temperatures accelerate borylation but may increase decomposition; thus, optimization is critical.
  • Reaction Atmosphere: Strict inert conditions prevent catalyst deactivation and oxidation of boron reagents.

Analytical Data Supporting Preparation

Analytical Technique Purpose Typical Observations
NMR (¹H, ¹³C, ¹¹B) Structural confirmation Signals consistent with boronate ester and chloro-substituted pyridine
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at 239.51 g/mol
HPLC Purity assessment >95% purity achievable post-purification
IR Spectroscopy Functional group verification B–O stretching bands, aromatic C–Cl bands visible

Summary Table of Key Physical and Chemical Data

Property Value
Molecular Formula C11H15BClNO2
Molecular Weight 239.51 g/mol
CAS Number 865186-94-3
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like DMSO, DMF
Stability Stable under inert atmosphere and dry conditions

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in laboratory settings?

  • Methodology :

  • Step 1 : Begin with halogenation of the pyridine core at the 3-position using chlorinating agents (e.g., POCl₃ or NCS) under controlled heating (80–100°C) in anhydrous dimethylformamide (DMF) .
  • Step 2 : Install the dioxaborolane group via Suzuki-Miyaura coupling or direct boronation. Use palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) with a base (e.g., K₂CO₃) at reflux conditions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC and HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., chloro and dioxaborolane groups). The boron-adjacent proton typically appears as a singlet at δ ~1.3 ppm .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) in positive ion mode confirms the molecular ion peak (expected m/z: 255.09 for [M+H]⁺) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine structures using SHELXL or OLEX2 .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

  • Critical Parameters :

  • Catalyst System : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity and reduce homocoupling by-products .
  • Solvent/Base Pair : Optimize polar aprotic solvents (THF/DMF) with weak bases (K₃PO₄) to balance reaction rate and stability of the boronate .
  • Temperature Control : Maintain 60–80°C to prevent protodeboronation, a common side reaction in electron-deficient pyridines .
    • Troubleshooting : Monitor reaction progress via LC-MS. If yields are low, introduce a scavenger (e.g., polymer-supported thiol) to remove residual Pd .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

  • Refinement Protocols :

  • Disorder Handling : Use SHELXL’s PART instruction to model disordered dioxaborolane or pyridine rings. Apply similarity restraints (SIMU/DELU) to maintain geometry .
  • Twinning Analysis : If merging statistics (e.g., Rint) are poor, test for twinning using OLEX2’s TwinRotMat tool. Refine with TWIN/BASF commands .
  • Validation : Cross-check with the Cambridge Structural Database (CSD) for bond-length outliers (e.g., B–O bonds: ~1.36 Å) .

Q. What are common side reactions during halogen-boronate substitution, and how can they be mitigated?

  • Side Reactions :

  • Protodeboronation : Occurs under acidic or aqueous conditions. Mitigate by using anhydrous solvents and inert atmospheres .
  • Homocoupling : Catalyzed by residual Pd. Add EDTA to chelate metal impurities during workup .
    • Preventive Measures :
  • Low-Temperature Quenching : Halt reactions at 0°C to stabilize intermediates.
  • By-Product Analysis : Use GC-MS or ¹¹B NMR to detect boronic acid derivatives (δ ~28–32 ppm) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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